dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate
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Overview
Description
Dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a pyrazine ring and an isophthalate moiety. This compound is of interest due to its potential reactivity and utility in synthetic chemistry, as well as its possible biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with a pyrazine derivative. One common method includes the use of pyrazine-2-carbonyl chloride as a reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate is not fully understood. it is believed to interact with specific molecular targets through its pyrazine and isophthalate moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: A precursor in the synthesis of dimethyl 5-[(2-pyrazinylcarbonyl)amino]isophthalate.
Dimethyl 5-[(2-thienylcarbonyl)amino]isophthalate: Similar structure but with a thiophene ring instead of a pyrazine ring.
Dimethyl 5-[(2-nitrobenzoyl)amino]isophthalate: Contains a nitrobenzoyl group instead of a pyrazinylcarbonyl group.
Uniqueness
This compound is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
dimethyl 5-(pyrazine-2-carbonylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-22-14(20)9-5-10(15(21)23-2)7-11(6-9)18-13(19)12-8-16-3-4-17-12/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARWHHOHKYRXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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